(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

Description

IUPAC Nomenclature and Stereochemical Configuration

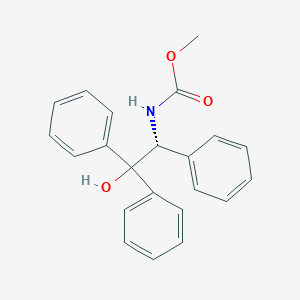

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is systematically named as methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate . This designation reflects its molecular architecture:

- Triphenylethanol backbone : A central carbon (C1) bonded to three phenyl groups and a chiral carbon (C2) bearing hydroxyl and amino groups.

- Carbamate functional group : A methyl ester of carbamic acid attached to the amino group at C2.

The stereochemical configuration at C2 is R , determined by the Cahn-Ingold-Prelog priority rules:

- Highest priority : Phenyl group (C1)

- Second priority : Hydroxyl group (C2)

- Third priority : Carbamate group (C2)

- Lowest priority : Hydrogen atom (C2)

The spatial arrangement follows a clockwise sequence (R configuration).

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains limited, insights can be inferred from related triphenylmethanol derivatives. Key structural features include:

Properties

IUPAC Name |

methyl N-[(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUAVPCBIFLIB-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584255 | |

| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-67-2 | |

| Record name | Methyl [(1R)-2-hydroxy-1,2,2-triphenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis of (R)-2-Amino-1,1,2-triphenylethanol Core

The synthesis of the chiral amino alcohol core, (R)-2-amino-1,1,2-triphenylethanol, is a prerequisite step before carbomethoxy functionalization. Several methods have been reported:

Epoxide Opening Method : The reaction of (R)-triphenylethylene oxide with diisopropoxytitanium(IV) diazide in benzene at elevated temperature (70 °C) yields (R)-2-azido-1,2,2-triphenylethanol with complete regioselectivity and stereospecificity. Subsequent catalytic hydrogenation reduces the azide to the amine, affording (R)-2-amino-1,2,2-triphenylethanol.

Chiral Ligand-Mediated Addition : Enantiomerically pure amino alcohols have been synthesized via catalytic enantioselective addition of diethylzinc to benzaldehyde derivatives using chiral ligands derived from 2-amino-1,1,2-triphenylethanol derivatives, achieving high enantioselectivities (94–97% ee).

Introduction of the Carbomethoxy Group (N-Carbomethoxy Substitution)

The N-carbomethoxy group is introduced by carbamoylation of the amino group of the chiral amino alcohol. The typical method involves:

Carbamate Formation via Reaction with Methyl Chloroformate or Carbomethoxy Reagents : The free amine group of (R)-2-amino-1,1,2-triphenylethanol reacts with methyl chloroformate or other carbomethoxy donors under mild basic conditions to form the N-carbomethoxy derivative. The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to preserve stereochemistry.

Alternative Esterification Methods : Some reports suggest the use of activated carbomethoxy reagents or carbamoyl chlorides to achieve selective N-carbomethoxy substitution without affecting the hydroxyl group.

Purification and Characterization

The product is typically purified by recrystallization or chromatographic techniques to separate the (R)-enantiomer in high optical purity.

Characterization includes chiral HPLC, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm the structure and stereochemistry.

Detailed Research Findings and Data

Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxide ring opening | (R)-Triphenylethylene oxide + Ti(IV) diazide, benzene, 70 °C | (R)-2-azido-1,2,2-triphenylethanol |

| 2 | Azide reduction | Catalytic hydrogenation (H2, Pd/C) | (R)-2-amino-1,2,2-triphenylethanol |

| 3 | N-carbamoylation (carbomethoxy) | Methyl chloroformate, base (e.g., triethylamine), low temp, anhydrous solvent | (R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol |

Enantioselectivity and Yield Data

Notes on Reaction Conditions

The use of titanium(IV) diazide is critical for regio- and stereoselective azide introduction.

Hydrogenation must be carefully controlled to avoid racemization.

Carbamoylation is performed under anhydrous conditions to prevent hydrolysis and side reactions.

Additional Considerations

Alternative Synthetic Routes : While the epoxide opening route is well-documented, other methods such as direct asymmetric amination of ketones or reductive amination of corresponding aldehydes with chiral catalysts may be explored for the core amino alcohol.

Ligand Applications : The N-carbomethoxy derivative serves as a ligand in asymmetric catalysis, which underscores the importance of maintaining stereochemical integrity during synthesis.

Scale-Up Potential : The described methods are amenable to scale-up with appropriate control of temperature, stoichiometry, and purification steps.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Synthesis of chiral amino alcohol core | Epoxide ring opening with Ti(IV) diazide | (R)-Triphenylethylene oxide, Ti(IV) diazide, benzene, 70 °C | High regio- and stereoselectivity | Requires handling of azides |

| Reduction of azide to amine | Catalytic hydrogenation | H2, Pd/C catalyst | High yield, mild conditions | Potential racemization risk |

| Carbomethoxy group introduction | Carbamoylation with methyl chloroformate | Methyl chloroformate, base, low temp, anhydrous solvent | Selective N-carbamoylation | Sensitive to moisture |

Scientific Research Applications

Medicinal Chemistry

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through its interaction with specific cellular pathways. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

In a study involving K562 leukemia cells, treatment with this compound resulted in a significant reduction of cell viability compared to untreated controls. Flow cytometry analyses indicated increased annexin V staining, suggesting the compound's ability to induce apoptosis in cancerous cells.

| Cell Line | Treatment Concentration | Viability Reduction (%) |

|---|---|---|

| K562 | 10 µM | 45 |

| HeLa | 5 µM | 50 |

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. It exhibits inhibitory effects on kinases such as BCR-ABL, which is crucial for the survival of some leukemic cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Chiral Auxiliary

It is often employed as a chiral auxiliary in asymmetric synthesis. The presence of multiple aromatic rings provides steric hindrance that can influence reaction pathways favorably.

Synthetic Applications:

The compound can be utilized to synthesize other chiral compounds through various reactions such as:

- Mannich Reactions : Used to form β-amino carbonyl compounds.

- Alkylation Reactions : Facilitates the introduction of alkyl groups to enhance molecular complexity.

Case Study on Synthesis

A research study demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was used as a chiral auxiliary to produce optically active derivatives with enhanced biological activity.

Research Findings

Recent studies have highlighted the compound's role in developing new pharmacological agents targeting specific diseases like cancer and neurodegenerative disorders. Its unique structural features allow for modifications that can lead to improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The triphenylethanol scaffold is versatile, with modifications primarily at the amino or hydroxyl groups. Below is a comparative analysis:

Key Observations:

Piperidino: Enhances coordination to metals (e.g., Zn in arylations), critical for high ee in diarylcarbinol synthesis . Acetoxy: Serves as a chiral enolate precursor, enabling stereocontrol in aldol reactions .

Stereochemical Influence: The (S)-enantiomer of 2-amino-1,1,2-triphenylethanol showed superior performance in epoxidations when paired with (R)-TRIP catalyst, achieving 80:20 er . In fluorination reactions, (R)-2-amino-1,1,2-triphenylethanol produced the opposite enantiomer compared to primary amines, highlighting substituent-dependent stereochemical outcomes .

Catalytic Performance and Selectivity

- Asymmetric Aldol Reactions: (R)-2-Acetoxy-1,1,2-triphenylethanol-derived enolates provide high diastereoselectivity (dr >95:5) in aldol additions . Carbomethoxy analogs may offer improved solubility in polar solvents, though catalytic data are sparse.

- Enantioselective Arylations: 2-Piperidino-1,1,2-triphenylethanol achieves 99% ee in diarylcarbinol synthesis, attributed to optimal Zn coordination and steric shielding .

- Borane Reductions: (S)-2-Amino-1,1,2-triphenylethanol catalyzes the reduction of heteroaryl ketoxime ethers with >90% ee, outperforming less bulky analogs .

Biological Activity

(R)-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol, with CAS number 352535-67-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H21NO3

- Molecular Weight : 347.41 g/mol

- Structure : The compound features a triphenylethanol core with a carbomethoxy and amino substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anti-cancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- HepG2 (liver cancer)

- K562 (leukemia)

- PC-3 (prostate cancer)

Cytotoxicity Data :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 6.15 |

| This compound | HepG2 | <10 |

| This compound | K562 | <20 |

| This compound | PC-3 | <10 |

This data indicates that the compound exhibits significant cytotoxicity, particularly against lung and liver cancer cell lines. The mechanism appears to involve the induction of autophagy and modulation of the EGFR signaling pathway .

The proposed mechanisms through which this compound exerts its effects include:

- Autophagy Induction : The compound promotes autophagy in cancer cells, which may lead to enhanced degradation of cellular components and reduced tumor growth.

- EGFR Pathway Modulation : It has been suggested that the compound interacts with the EGFR pathway, which is crucial for cell proliferation and survival in many cancers.

Case Studies

A notable study examined the effects of this compound on A549 cells. The results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributor to its cytotoxic effects. Additionally, flow cytometry analysis revealed alterations in LC3 protein expression associated with autophagy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (R)-configured 2-amino-1,1,2-triphenylethanol derivatives, and how is enantiopurity ensured?

- Methodology : A common approach involves epoxide ring-opening reactions. For example, (S)-triphenylethylene oxide reacts with diisopropoxytitanium(IV) diazide in benzene at 70°C to yield 2-azido-1,2,2-triphenylethanol, which is reduced via catalytic hydrogenation to the amine . Grignard reagents (e.g., methylmagnesium bromide) are also used to synthesize (R)-2-amino-1,1,2-triphenylethanol from methyl 2-amino-2-phenylacetate hydrochloride . Enantiopurity is maintained through stereospecific reactions and chiral starting materials.

Q. How is the structure of (R)-2-amino-1,1,2-triphenylethanol derivatives confirmed experimentally?

- Methodology : Spectroscopic techniques include H/C NMR for stereochemical assignment and FT-IR for functional group analysis. X-ray crystallography may resolve absolute configuration in crystalline derivatives. For example, (S)-2-piperidino-1,1,2-triphenylethanol’s configuration was validated by comparing experimental and simulated vibrational spectra .

Q. What role do these compounds play in enantioselective catalysis?

- Methodology : They serve as chiral ligands in organozinc additions to aldehydes. For instance, (R)-2-piperidino-1,1,2-triphenylethanol (5 mol%) with EtZn/PhZn (2:1) achieves up to 99% ee in diarylcarbinol synthesis . The ligand’s rigid triphenyl backbone and nitrogen substituents stabilize transition states via steric and electronic effects.

Advanced Research Questions

Q. How do structural modifications (e.g., N-substituents) influence catalytic activity and selectivity?

- Methodology : Systematic studies compare ligands with flexible vs. rigid N-substituents. For example, replacing piperidine with pyrrolidine in (S)-2-dialkylamino-1,2,2-triphenylethanols increases enantioselectivity (94–97% ee) in diethylzinc additions to benzaldehyde . Steric bulk at nitrogen optimizes transition-state geometry, while electron-donating groups enhance Lewis basicity .

Q. What computational models explain the enantioselectivity of these catalysts?

- Methodology : QM/MM studies (e.g., IMOMM method) model transition states. For (R)-2-piperidino-1,1,2-triphenylethanol, anti-Si and syn-Re transition states differ by 2.7 kcal/mol, correlating with 99% ee for the (S)-product. Key factors include Zn–O coordination and aryl–aldehyde π-stacking .

Q. Can polymer-supported analogs retain catalytic efficiency?

- Methodology : Immobilized ligands (e.g., polystyrene-supported (R)-2-piperazino-1,1,2-triphenylethanol) show minimal activity loss. At 2 mol% loading, they achieve 94–95% ee in aldehyde ethylation, comparable to homogeneous systems. The polymer matrix’s remoteness from the active site preserves transition-state geometry .

Q. How do reaction conditions (temperature, catalyst loading) impact enantioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.